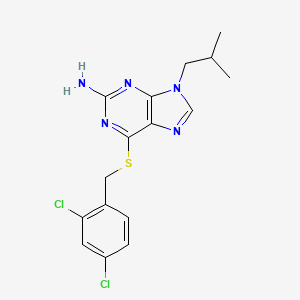

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Description

Structural Analogues

Three structurally related compounds highlight key variations:

Key Differences and Implications

Halogen Substituents :

N9 Alkyl Chain :

Electronic Effects :

Crystallographic Trends

While experimental crystallographic data for the target compound remains unpublished, analogous structures show:

Properties

CAS No. |

94094-16-3 |

|---|---|

Molecular Formula |

C16H17Cl2N5S |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

6-[(2,4-dichlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |

InChI |

InChI=1S/C16H17Cl2N5S/c1-9(2)6-23-8-20-13-14(23)21-16(19)22-15(13)24-7-10-3-4-11(17)5-12(10)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,21,22) |

InChI Key |

MLXSKOFAXKBMOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Alkylation at N9 Position

- Starting material: 9H-purin-2-amine or a suitable purine intermediate.

- Reagent: Isobutyl halide (e.g., isobutyl bromide or chloride).

- Conditions: Typically, alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to deprotonate the N9 nitrogen and facilitate nucleophilic substitution.

- Temperature: Mild heating (50–80 °C) to promote reaction.

- Outcome: Formation of 9-isobutyl-9H-purin-2-amine intermediate.

Introduction of the (2,4-Dichlorobenzyl)thio Group at C6

- Reagent: 2,4-dichlorobenzyl chloride as the electrophile.

- Nucleophile: The thiolate anion generated from the purine intermediate or from a thiol precursor.

- Base: Potassium carbonate or sodium hydroxide to neutralize HCl formed and generate the thiolate.

- Solvent: Polar aprotic solvents such as DMF or acetonitrile.

- Temperature: Elevated temperatures (80–130 °C) to drive the nucleophilic aromatic substitution.

- Purification: Recrystallization or chromatographic techniques to isolate the pure product.

Alternative Synthetic Routes

- Some literature suggests the use of Mitsunobu reaction conditions or alkylation with alkyl halides/tosylates for introducing alkyl groups at N9, which can be adapted for isobutyl substitution.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar purine derivatives.

- Continuous flow reactors and advanced purification methods (e.g., preparative TLC, chromatography) are employed in industrial settings to optimize yield and purity.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | N9 Alkylation | Isobutyl bromide, K2CO3, DMF, 50–80 °C | 9-isobutyl-9H-purin-2-amine |

| 2 | C6 Nucleophilic Substitution | 2,4-dichlorobenzyl chloride, K2CO3, DMF, 80–130 °C | 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine |

Research Findings and Optimization

- Yield and Purity: Optimization of base equivalents, solvent choice, and temperature is critical to maximize yield and minimize side reactions such as over-alkylation or decomposition.

- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress.

- Purification: Chromatographic separation (silica gel column chromatography) and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yield high-purity final compounds.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar purine derivatives, suggesting potential for this compound's preparation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| N9 Alkylation base | K2CO3 (1.5–2 eq) | Ensures deprotonation of N9 nitrogen |

| N9 Alkylation solvent | DMF, DMSO | Polar aprotic solvents preferred |

| N9 Alkylation temp | 50–80 °C | Mild heating to promote substitution |

| C6 Substitution base | K2CO3 or NaOH | Generates thiolate anion |

| C6 Substitution solvent | DMF, acetonitrile | Polar aprotic solvents |

| C6 Substitution temp | 80–130 °C | Elevated temperature for nucleophilic substitution |

| Purification methods | Recrystallization, silica gel chromatography | To achieve high purity |

| Yield | Typically 50–80% (varies with conditions) | Optimization can improve yield |

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine":

Identification

Potential Applications

While the specific applications of this compound are not detailed in the search results, the information available suggests potential uses based on its structural similarities and related research:

- Purine Derivative: It is a purine derivative, which are known for their applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Biological Activity: Such compounds are studied for potential biological activities, including antimicrobial and antiviral properties. They can interact with nucleic acids and proteins, making them candidates for drug development.

- Enzyme Inhibition: Initial studies suggest that similar compounds may inhibit certain enzymes involved in DNA replication, potentially leading to antiviral or anticancer effects.

- Drug Design and Development: The ability to bind specifically to target proteins makes it an interesting subject for further investigation in drug design and development.

Related compounds and potential applications:

- 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, a similar compound, has potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural properties and interactions with biological targets.

Synthesis

- The synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a purine derivative, conducted in the presence of a base to neutralize the hydrochloric acid produced during the reaction. The process may also include heating and purification steps to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

6th Position Modifications: The chloro substituent (e.g., in and ) is common in kinase-targeting purines, facilitating nucleophilic displacement reactions during synthesis. The target’s thioether group may enhance metabolic stability compared to oxygen-based linkages . The 2,4-dichlorobenzyl moiety in the target compound mirrors the thiadiazole derivative in , which exhibited potent anticonvulsant activity.

9th Position Modifications: Isobutyl (target) vs. 3-Chlorobenzyl () and 4-methoxybenzyl () groups highlight the role of aromatic substituents in modulating electronic and steric effects for ligand-protein interactions .

Biological Activity :

- The thiadiazole analog in demonstrates that the 2,4-dichlorobenzylthio group contributes to anticonvulsant efficacy, hinting at possible neurological applications for the target compound .

- Purines with chloro substituents (e.g., ) show kinase inhibition, suggesting the target’s purine core could interact with ATP-binding domains in enzymes .

Structure-Activity Relationship (SAR) Insights

Biological Activity

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core modified with a 2,4-dichlorobenzylthio group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2N5S. The compound features a purine ring that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 373.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

While specific mechanisms for this compound remain largely uncharacterized, preliminary studies suggest that it may interact with nucleic acids and proteins, potentially inhibiting enzymes involved in DNA replication. This interaction could lead to both antiviral and anticancer effects due to the disruption of cellular processes essential for pathogen survival and proliferation .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound indicate that it may exhibit significant activity against a range of bacterial strains. The presence of the dichlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .

Antiviral Properties

Research suggests that the compound may possess antiviral characteristics by inhibiting viral replication through its action on specific viral enzymes. The structural similarity to other purine derivatives known for their antiviral effects supports this hypothesis .

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit specific kinases associated with tumor growth indicates promise in cancer therapy. For instance, compounds with similar purine structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

- Docking Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((2,4-dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a 9-isobutyl-9H-purin-2-amine core. Introduce the thioether group at the C6 position via nucleophilic substitution using 2,4-dichlorobenzyl thiol under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Purify intermediates via flash chromatography (e.g., cyclohexane-ethyl acetate gradients) to remove unreacted reagents .

- Step 3 : Confirm purity (>98%) via HPLC and structural integrity via NMR (e.g., δ = 1.39 ppm for CHCH in analogous compounds) and elemental analysis .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via LC-MS .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology :

- Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (2–256 µg/mL range) .

- Cytotoxicity : Assess in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure) .

Advanced Research Questions

Q. How do structural modifications at the C6 and N9 positions influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., benzyl, isopropyl, cyclopentyl) at N9 and C5. Compare activities using standardized assays .

- Key Finding : In related compounds, bulkier N9 substituents (e.g., isobutyl) enhance membrane permeability, while electron-withdrawing groups at C6 (e.g., 2,4-dichlorobenzyl) improve target binding .

Q. How can conflicting data on antimicrobial efficacy be resolved?

- Methodology :

- Assay Optimization : Standardize inoculum size (e.g., 5 × 10 CFU/mL) and growth media (e.g., Mueller-Hinton broth) to minimize variability .

- Mechanistic Studies : Use time-kill curves and synergy assays (e.g., with β-lactams) to differentiate bacteriostatic vs. bactericidal effects .

- Structural Confirmation : Re-analyze compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies are effective for radiolabeling this compound for in vivo studies?

- Methodology :

- Fluorine-18 Labeling : Modify the benzylthio group to incorporate a 4-fluorobenzyl moiety. Use -fluorobenzyl alcohol and 2-aminopurin-6-yltrimethylammonium chloride under microwave conditions .

- Validation : Assess radiochemical purity (>95%) via radio-HPLC and biodistribution in murine models .

Q. How can computational modeling guide target identification?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with purine-binding enzymes (e.g., kinases, AGT). Focus on the 2,4-dichlorobenzyl group’s role in hydrophobic pocket binding .

- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes .

Data Contradiction Analysis

Q. Why do different studies report varying MIC values for structurally similar compounds?

- Root Cause : Differences in bacterial strains (e.g., ATCC vs. clinical isolates), assay conditions (aerobic vs. anaerobic), or compound batch purity .

- Resolution : Cross-validate using CLSI guidelines and include positive controls (e.g., ciprofloxacin) in all assays .

Q. How to address discrepancies in synthetic yields across laboratories?

- Root Cause : Variability in reagent quality (e.g., thiol oxidation), inert atmosphere integrity, or chromatography conditions .

- Resolution : Standardize reagents (e.g., use freshly distilled DMF) and monitor reactions via TLC at fixed intervals .

Tables

Table 1 : Key Physicochemical Properties of Analogous Compounds

| Compound | Molecular Weight | Melting Point (°C) | LogP | Reference |

|---|---|---|---|---|

| 9-[(2,4-Dichlorobenzyl)] | 294.15 | 145–147 | 3.2 | |

| 2-(Benzylthio)-9-ethyl | 285.35 | 145–147 | 2.8 |

Table 2 : Antimicrobial Activity of Purine Derivatives (MIC, µg/mL)

| Compound | S. aureus | E. coli | B. subtilis | Reference |

|---|---|---|---|---|

| N2-Cyclohexyl-N6-phenyl | 32 | 64 | 16 | |

| 9-Isobutyl-C6-thioether | 16 | 128 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.